molecular formula C20H23N5O3 B2523281 4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one CAS No. 1351581-19-5

4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one

Cat. No.: B2523281
CAS No.: 1351581-19-5
M. Wt: 381.436
InChI Key: YPTOBEAVQOSHGR-UHFFFAOYSA-N
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Description

4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one is a synthetic chemical compound designed for research and development applications. Its structure incorporates a morpholin-3-one core linked to a benzyl group and a pyrimidin-2-yl piperazine carboxamide moiety. This specific molecular architecture, featuring multiple nitrogen-rich heterocycles like piperazine and pyrimidine, is commonly explored in medicinal chemistry for its potential to interact with various biological targets . Piperazine-based compounds are recognized for their broad pharmacological potential, showing activities such as antiviral, antibacterial, and anticancer effects . Similarly, the pyrimidine scaffold is a privileged structure in drug discovery. Researchers may investigate this compound as a key intermediate or a novel chemical entity in high-throughput screening campaigns targeting enzymes or cellular receptors. The presence of the piperazine moiety suggests potential for modulation of central nervous system (CNS) targets, as piperazine derivatives are known to be investigated as modulators of enzymes like fatty acid amide hydrolase (FAAH) and as antagonists for receptors such as the A2A adenosine receptor, which is relevant in neurodegenerative diseases and cancer immunotherapy . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

4-benzyl-5-(4-pyrimidin-2-ylpiperazine-1-carbonyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c26-18-15-28-14-17(25(18)13-16-5-2-1-3-6-16)19(27)23-9-11-24(12-10-23)20-21-7-4-8-22-20/h1-8,17H,9-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTOBEAVQOSHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting pyrimidine-2-amine with a suitable alkylating agent under basic conditions.

    Formation of the Morpholine Ring: The morpholine ring is often synthesized by reacting an appropriate diol with ammonia or an amine in the presence of a catalyst.

    Coupling Reactions: The piperazine and morpholine rings are then coupled using a carbonylating agent such as phosgene or triphosgene to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The piperazine-1-carbonyl group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Treatment with HCl (6M, reflux) cleaves the amide bond, yielding 4-(pyrimidin-2-yl)piperazine and 4-benzylmorpholin-3-one-5-carboxylic acid .

  • Basic Hydrolysis : NaOH (2M, 80°C) produces sodium carboxylate and free piperazine derivatives.

Key Observations :

  • Reaction rates depend on steric hindrance from the benzyl group.

  • Hydrolysis is critical for prodrug activation in medicinal chemistry applications .

Nucleophilic Substitution at the Morpholinone Ring

The morpholinone carbonyl and adjacent positions participate in nucleophilic attacks:

Reaction Type Conditions Products
AminolysisPiperazine derivatives, DMF, 80°CPiperazine-linked morpholine analogs
AlcoholysisMethanol, H₂SO₄ catalystMorpholinone methyl ester

Example :
Reaction with ethanol under acidic conditions produces ethyl 4-benzyl-5-(piperazine-1-carbonyl)morpholin-3-one-5-carboxylate .

Functionalization of the Pyrimidine Ring

The pyrimidin-2-yl group undergoes electrophilic substitution and cross-coupling:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C5 position of pyrimidine .

  • Buchwald–Hartwig Amination : Pd catalysis couples aryl halides to amines, enabling diversification of the pyrimidine moiety .

Notable Reaction :
Microwave-assisted Suzuki coupling with phenylboronic acid yields 4-benzyl-5-(4-(5-phenylpyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one .

Oxidation:

  • Benzyl Group : KMnO₄ in acetone-water oxidizes the benzyl group to benzoic acid .

  • Sulfur Analogues : Compounds with methylsulfonyl groups (e.g., EVT-2601656) undergo further oxidation to sulfonic acids.

Reduction:

  • LiAlH₄ reduces the morpholinone carbonyl to a hydroxyl group, forming 4-benzyl-5-(piperazine-1-carbonyl)morpholin-3-ol.

Coupling Reactions for Piperazine Modification

Piperazine derivatives are introduced via carbodiimide-mediated couplings:

Reagent Product Application
EDCl/HOBt4-(5-Trifluoromethylpyridin-2-yl)piperazineEnhanced receptor binding
DCC/DMAP4-(2,5-Dimethylphenyl)piperazineAntitumor activity

Protocol :

  • Activate carboxylic acid with EDCl/HOBt in DCM.

  • Add substituted piperazine at 0°C.

  • Stir for 12h under N₂ .

Stability Under Physiological Conditions

  • pH Sensitivity : Degrades rapidly at pH <3 or >10, limiting oral bioavailability .

  • Thermal Stability : Stable up to 150°C (TGA data), suitable for solid-phase synthesis .

Comparative Reactivity with Structural Analogs

Reactivity differences between analogs highlight the impact of substituents:

Compound Reactivity Feature
4-Bromobenzyl-piperazinyl-morpholineFaster amide hydrolysis due to Br⁻ leaving group
Piperazinyl urea derivativesResistant to hydrolysis, stable in plasma
6-MorpholinoquinazolinoneEnhanced electrophilic substitution at C2

Computational Insights

  • DFT Studies : The amide carbonyl exhibits partial double-bond character (1.23 Å), reducing rotational freedom .

  • Docking Simulations : Piperazine-carboxamide interactions with Lys779 (PI3Kδ) stabilize enzyme-inhibitor complexes .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including 4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one, exhibit promising anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies on structurally related compounds have demonstrated their ability to inhibit PI3Kδ activity, which is crucial in cancer progression .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter receptors, particularly the histamine H3 receptor and sigma-1 receptor. These interactions may lead to neuropharmacological effects that could be beneficial in treating neurological disorders such as anxiety and depression. The dual activity towards these receptors enhances its therapeutic profile, making it a candidate for further development in neuropharmacology .

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. SAR studies have identified key substituents that enhance potency and selectivity against target enzymes or receptors.

Table 1: Key Structural Modifications and Their Effects on Activity

ModificationEffect on Activity
Replacement of morpholine groupIncreased lipophilicity and potency
Substitution on the piperazineEnhanced selectivity towards target receptors
Variation in benzyl substituentsAltered binding affinity

These modifications have led to the identification of more potent analogs with improved drug-like properties .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit the activity of NAPE-PLD, an enzyme involved in lipid metabolism and signaling pathways related to cancer and neurodegenerative diseases. The most potent inhibitors identified showed IC50 values in the nanomolar range, indicating strong biological activity .

In Vivo Applications

Preclinical models have been utilized to assess the efficacy of this compound in vivo. For example, animal studies exploring its effects on tumor growth inhibition have shown promising results, with significant reductions in tumor size observed compared to control groups. These findings support the potential for clinical development as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Morpholin-3-one vs. Phthalazin-1(2H)-one
  • Target Compound : The morpholin-3-one core offers a balance of rigidity and solubility due to its oxygen atom and ketone group.
  • Analog (): Compounds like 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one replace the morpholinone with a phthalazinone core. Phthalazinones are larger, planar aromatic systems, which may enhance π-π stacking interactions but reduce solubility compared to morpholinones .
Morpholin-3-one vs. Pyrido[1,2-a]pyrimidin-4-one
  • Analog (): Derivatives such as 2-(4-benzylpiperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one feature a pyrido-pyrimidinone core. This fused bicyclic system increases molecular complexity and may improve binding affinity to kinase targets but could introduce synthetic challenges .

Piperazine Substituent Variations

Pyrimidin-2-yl vs. Fluorophenyl
  • Analog () : 4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one (CAS 1351581-38-8) replaces pyrimidin-2-yl with a 4-fluorophenyl group. The fluorine atom increases lipophilicity and may improve blood-brain barrier penetration but reduces hydrogen-bonding capacity .
Pyrimidin-2-yl vs. Cyclopropanecarbonyl
  • Analog () : 4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one (CAS 1351581-43-5) features a cyclopropane ring fused to a carbonyl group. This strained ring system may enhance metabolic stability but could introduce steric hindrance in target binding .
Pyrimidin-2-yl vs. Furan/Thiophene Derivatives
  • Analog (): 5-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one (CAS 1421441-55-5) incorporates furan and thiophene groups.

Structural and Pharmacokinetic Implications

Table 1: Key Structural and Hypothesized Properties
Compound Core Structure Piperazine Substituent Key Features
Target Compound Morpholin-3-one Pyrimidin-2-yl High hydrogen-bonding potential; moderate lipophilicity
CAS 1351581-38-8 () Morpholin-3-one 4-Fluorophenyl Enhanced lipophilicity; possible CNS penetration
CAS 1351581-43-5 () Morpholin-3-one Cyclopropanecarbonyl Metabolic stability; steric hindrance
CAS 1421441-55-5 () Morpholin-3-one Furan-2-carbonyl Improved solubility; sulfur-mediated metabolic resistance
Compound B Phthalazin-1(2H)-one Piperazine-1-carbonyl Planar aromatic core; potential for kinase inhibition

Biological Activity

4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one is a complex organic compound with significant potential in medicinal chemistry. Its structure, which includes a morpholinone ring, a piperazine moiety, and a pyrimidine substituent, facilitates interactions with various biological targets. This article reviews the biological activities associated with this compound, supported by data from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C_{19}H_{22}N_{4}O_{2}, indicating a complex arrangement of functional groups conducive to biological interactions. The compound's synthesis typically involves multi-step pathways, optimizing conditions for high yield and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds with piperazine and pyrimidine components have shown effectiveness against various bacterial strains. A comparative study outlined the minimum inhibitory concentrations (MIC) of structurally related compounds, demonstrating that those with similar functional groups often exhibit significant antimicrobial activity .

Compound NameMIC (μg/mL)Activity
4-Benzyl-piperazinyl-morpholine12.5Antimicrobial
5-(Pyrimidin-2-yl)-morpholine6.25Antimicrobial

2. Inhibition of Enzymatic Activity

The compound has potential as an enzyme inhibitor. For example, studies on related piperazine derivatives have highlighted their ability to inhibit enzymes involved in sterol biosynthesis in Leishmania species, suggesting that this compound may exhibit similar properties .

3. Cytotoxicity Against Cancer Cells

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant cytotoxic effects on cancer cells, suggesting its potential as an anticancer agent.

Cell LineIC50 (μM)Effectiveness
M-HeLa15High
MCF-720Moderate
A54925Moderate

Case Studies

Several case studies have demonstrated the biological activity of compounds structurally related to this compound:

  • Leishmania Inhibition Study : A study evaluated the effectiveness of piperazine derivatives against Leishmania donovani, revealing that certain analogs exhibited selective inhibition of both CYP51 and CYP5122A1 enzymes involved in sterol biosynthesis, which is crucial for parasite survival .
  • Cancer Cell Cytotoxicity : In vitro studies showed that piperazine-containing compounds exhibited varying degrees of cytotoxicity against human cancer cell lines, with some derivatives demonstrating enhanced activity due to structural modifications .

Q & A

Q. Table 1: Key Structural Analogs and Their Bioactivity

Compound ModificationBioactivity OutcomeReference
4-Fluorobenzyl substitutionEnhanced cytotoxic potency
Pyridine instead of pyrimidineReduced enzyme inhibition
Piperazine N-acetylationImproved metabolic stability

What in vitro assays are suitable for evaluating biological activity?

  • Enzyme inhibition : Measure IC50 against hCA I/II isoenzymes using stopped-flow CO2 hydration assays .
  • Cytotoxicity : Dose-response curves (0.1–100 µM) on HeLa or MCF-7 cells, with cisplatin as a positive control .

How should researchers address contradictions in biological data?

  • Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
  • Interference checks : Pre-treat compounds with serum albumin to assess nonspecific binding .

Can computational modeling predict binding modes?

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase active site) .
  • MD simulations : 100-ns trajectories to evaluate complex stability in physiological conditions .

How is hygroscopicity managed during experimental handling?

  • Lyophilization : Remove residual solvents (e.g., DMF) to prevent moisture absorption .
  • Karl Fischer titration : Quantify water content (<0.5% w/w) before kinetic studies .

What interaction studies are critical for mechanistic insights?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) with purified enzymes .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

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